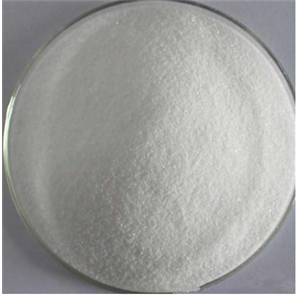Cas no 83817-71-4 (Silane,tris[(1,1-dimethyl-2-propyn-1-yl)oxy]methyl-)
![Silane,tris[(1,1-dimethyl-2-propyn-1-yl)oxy]methyl- structure](https://www.kuujia.com/scimg/cas/83817-71-4x500.png)
Silane,tris[(1,1-dimethyl-2-propyn-1-yl)oxy]methyl- Chemical and Physical Properties
Names and Identifiers
-
- Silane,tris[(1,1-dimethyl-2-propyn-1-yl)oxy]methyl-
- methyl-tris(2-methylbut-3-yn-2-yloxy)silane
- tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane
- Silane, tris[(1,1-dimethyl-2-propynyl)oxy]methyl- (9CI)
- Tris[(1,1-dimethyl-2-propyn-1-yl)oxy]methylsilane (ACI)
- ACM 83817714
- Methyl(tris(1,1-dimethyl-2-propynyloxy))silane
-
- Inchi: 1S/C16H24O3Si/c1-11-14(4,5)17-20(10,18-15(6,7)12-2)19-16(8,9)13-3/h1-3H,4-10H3
- InChI Key: CRJSCSRODDRNDN-UHFFFAOYSA-N
- SMILES: C#CC(C)(C)O[Si](C)(OC(C)(C)C#C)OC(C)(C)C#C
Silane,tris[(1,1-dimethyl-2-propyn-1-yl)oxy]methyl- Related Literature
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on Silane,tris[(1,1-dimethyl-2-propyn-1-yl)oxy]methyl-
Professional Introduction to Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane (CAS No. 83817-71-4)
Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane, with the chemical formula corresponding to its CAS number 83817-71-4, is a specialized organosilicon compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound belongs to the class of silanes, which are known for their versatile reactivity and utility in various synthetic applications. The unique structure of Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel polymers and specialty chemicals.
The molecular structure of this compound features a central silicon atom bonded to three (1,1-dimethyl-2-propynyl)oxy methyl groups. This arrangement imparts distinct chemical properties that make it particularly useful in cross-linking reactions and as a precursor for functionalized silicon-based materials. The presence of propynyl groups introduces reactive sites that can participate in various organic transformations, including condensation reactions and polymerization processes. These characteristics have positioned Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane as a key component in research aimed at developing high-performance materials with tailored properties.
In recent years, the applications of organosilicon compounds like Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane have expanded significantly, driven by advancements in material science and nanotechnology. One of the most promising areas of research involves the use of such silanes in the development of smart materials and stimuli-responsive systems. For instance, researchers have explored the incorporation of these compounds into hydrogels and shape-memory polymers, where their ability to form stable cross-linked networks enhances the mechanical strength and functional versatility of the materials. The propynyl groups in the molecule can also be further functionalized to introduce additional chemical handles, enabling the creation of hybrid materials with combined properties from silicon and organic components.
The pharmaceutical industry has also shown interest in Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane due to its potential as a building block for drug delivery systems and therapeutic agents. Silicon-based materials are increasingly being used in medical applications due to their biocompatibility and tunable surface properties. By leveraging the reactivity of the silicon-oxygen bonds, researchers can design polymers that exhibit controlled degradation rates or specific interactions with biological targets. This has led to investigations into using derivatives of this compound for creating targeted drug carriers or for modifying the release profiles of active pharmaceutical ingredients (APIs). The unique reactivity profile of (1,1-dimethyl-2-propynyl)oxy groups provides additional opportunities for designing molecules with enhanced pharmacological properties.
The synthesis of Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane is typically achieved through well-established methods involving silicon halides or alkoxysilanes as starting materials. The reaction conditions are carefully controlled to ensure high yields and purity, which are critical for downstream applications. Recent improvements in synthetic methodologies have focused on greener approaches, utilizing catalytic systems that minimize waste and energy consumption. These advancements align with broader trends in sustainable chemistry, where efforts are being made to develop processes that are environmentally friendly without compromising efficiency.
The role of computational chemistry in understanding the behavior of complex molecules like Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes and optimize synthetic routes before experimental trials. This has accelerated the development cycle for new materials and pharmaceuticals by reducing trial-and-error experimentation. Furthermore, computational studies have provided insights into how structural modifications affect the reactivity and stability of organosilicon compounds, guiding efforts to design molecules with improved performance characteristics.
In conclusion, Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane (CAS No. 83817-71-4) represents a fascinating example of how specialized organosilicon chemistry can drive innovation across multiple disciplines. Its unique structure and reactivity make it a valuable tool for researchers working on advanced materials, smart systems, and pharmaceutical applications. As our understanding of its properties continues to grow, it is likely that this compound will find even broader utility in future scientific endeavors.
83817-71-4 (Silane,tris[(1,1-dimethyl-2-propyn-1-yl)oxy]methyl-) Related Products
- 2171662-97-6(1-(1-{2-azabicyclo2.1.1hexan-5-yl}ethyl)azetidine-2-carboxamide)
- 891105-77-4(N-(4-methylphenyl)methyl-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
- 1280787-27-0(4-tert-butyl-N-methyl-1,3-thiazol-2-amine hydrobromide)
- 2229459-14-5(1-(2-cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2138227-72-0(4-(3-Methylpiperidin-1-yl)-2-nitrobenzaldehyde)
- 2680892-40-2(benzyl N-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate)
- 74325-03-4(Methyl (E)-3-fluorocinnamate)
- 2010493-67-9(1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol)
- 2580252-07-7(6-{(tert-butoxy)carbonylamino}-1,2,4-triazine-5-carboxylic acid)
- 1805297-05-5(3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)
